N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide is a complex organic compound known for its potent inhibitory effects on the hepatitis C virus NS5B polymerase . This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves multiple steps. The key synthetic route includes the formation of a 3,5,6,8-tetrasubstituted quinoline core, which is achieved by replacing the stilbene moiety with a quinoline structure . The reaction conditions typically involve the use of various heterocyclic headgroups, with 6-methoxy-2(1H)-pyridone being identified as the most potent . Industrial production methods focus on optimizing solubility and potency by modifying the aryl linker and incorporating saturated pyrrolidine .
Analyse Chemischer Reaktionen
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves its binding to the NS5B polymerase of the hepatitis C virus . This binding inhibits the polymerase’s activity, preventing the replication of the virus. The molecular targets include specific active sites on the polymerase enzyme, and the pathways involved are related to viral RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide is unique due to its specific quinoline core and methanesulfonamide group. Similar compounds include:
RG7128: Another NS5B polymerase inhibitor with a different core structure.
Sofosbuvir: A nucleotide analog that also targets the NS5B polymerase but has a distinct mechanism of action.
Dasabuvir: A non-nucleoside inhibitor of the NS5B polymerase with a different binding site.
These compounds share the common goal of inhibiting the hepatitis C virus but differ in their chemical structures and specific mechanisms of action.
Eigenschaften
Molekularformel |
C27H29N3O5S |
---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)quinolin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H29N3O5S/c1-27(2,3)22-14-20(19-11-12-23(34-4)29-26(19)31)24-21(25(22)35-5)13-17(15-28-24)16-7-9-18(10-8-16)30-36(6,32)33/h7-15,30H,1-6H3,(H,29,31) |
InChI-Schlüssel |
KGISHOZEUVOVTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(C(=C1)C3=CC=C(NC3=O)OC)N=CC(=C2)C4=CC=C(C=C4)NS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.